molecular formula C10H10BrN B8760790 7-bromo-2-ethyl-1H-indole

7-bromo-2-ethyl-1H-indole

Cat. No.: B8760790
M. Wt: 224.10 g/mol
InChI Key: IEPFVNLFBPBYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-ethyl-1H-indole ( 432025-18-8) is a brominated indole derivative intended for research and development as a chemical building block. This compound is structurally characterized by a bromine substituent at the 7-position of the indole ring and an ethyl group at the 2-position. Its molecular formula is C 10 H 10 BrN and it has a molecular weight of 224.10 . Indole derivatives are privileged structures in medicinal and organic chemistry, frequently serving as key intermediates in the synthesis of more complex molecules for pharmaceutical and materials science research . The specific bromine functionalization makes this compound a potential candidate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create novel compound libraries. Researchers value this scaffold for exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-2-ethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-2-8-6-7-4-3-5-9(11)10(7)12-8/h3-6,12H,2H2,1H3

InChI Key

IEPFVNLFBPBYMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C(=CC=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 7 Bromo 2 Ethyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. The indole (B1671886) ring is highly activated towards electrophiles, with substitution typically occurring on the pyrrole moiety. researchgate.netnih.gov

The regiochemical outcome of EAS reactions on 7-bromo-2-ethyl-1H-indole is determined by the interplay of the electronic effects of the substituents and the inherent reactivity of the indole nucleus.

Indole Nucleus: The indole ring system is electron-rich, and electrophilic attack is overwhelmingly favored at the C-3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the benzene ring. stackexchange.com

C-2 Ethyl Group: The ethyl group at the C-2 position is an electron-donating group (EDG) through an inductive effect. quora.com EDGs activate the aromatic ring towards electrophilic attack and are typically ortho, para-directors. chemistrytalk.orgyoutube.com In the context of the indole ring, the C-2 ethyl group further enhances the electron density of the pyrrole ring, reinforcing the intrinsic preference for substitution at the C-3 position.

C-7 Bromine Atom: The bromine atom at the C-7 position exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through induction due to its high electronegativity, which deactivates the ring towards EAS. nih.gov However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director. libretexts.org Because the bromine is on the benzene portion of the indole, its deactivating inductive effect primarily reduces the reactivity of the carbocyclic ring (positions C-4, C-5, and C-6). Its influence on the highly reactive C-3 position of the pyrrole ring is significantly less pronounced.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Indole NitrogenN-1+R (Resonance Donating)ActivatingC-3 Directing
Ethyl GroupC-2+I (Inductive Donating)Activatingortho, para-Director (to C-3)
Bromine AtomC-7-I (Inductive Withdrawing), +R (Resonance Donating)Deactivatingortho, para-Director

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of a halogen on an aryl ring is typically a challenging transformation unless the ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. youtube.comyoutube.com

In this compound, the indole ring system is inherently electron-rich, which disfavors the addition of a nucleophile required for the SNAr mechanism. fishersci.co.uk The formation of the negatively charged Meisenheimer complex intermediate is energetically unfavorable. youtube.com Therefore, reactions with common nucleophiles like alkoxides, amines, or cyanides are not expected to proceed under standard SNAr conditions.

Alternative pathways for nucleophilic substitution, such as the benzyne mechanism, can occur with unactivated aryl halides but require extremely strong bases (e.g., sodium amide, NaNH₂) and harsh reaction conditions. oup.com This pathway is often not synthetically useful due to low yields and potential for side reactions.

Given these challenges, the functionalization of the C-7 position via substitution of the bromine atom is almost exclusively achieved through the more efficient and versatile metal-catalyzed cross-coupling reactions discussed in the following section.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are the most effective methods for functionalizing the C-7 position of this compound. These reactions offer mild conditions, high yields, and excellent functional group tolerance. nih.govrsc.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govyonedalabs.com This reaction is exceptionally well-suited for the arylation, heteroarylation, or vinylation of the C-7 position of this compound.

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.

A variety of catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. nih.govnih.gov

CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃THF60-80

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be used to introduce a wide range of functional groups at the C-7 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the bromoindole with primary or secondary amines, amides, or other N-nucleophiles. beilstein-journals.orgresearchgate.net This method is a crucial tool for synthesizing aniline derivatives and other nitrogen-containing compounds. Conditions often involve a palladium precatalyst, a specialized phosphine ligand (e.g., Xantphos, RuPhos), and a base like Cs₂CO₃ or LiHMDS. beilstein-journals.orgsigmaaldrich.com

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to form a new, substituted alkene at the C-7 position. organic-chemistry.orgwikipedia.org This reaction is valuable for synthesizing stilbenes and other vinyl-substituted indoles. The reaction typically uses a palladium catalyst, a phosphine ligand or is ligand-free, and an organic base such as triethylamine. wikipedia.orgbeilstein-journals.org

Reaction TypeCoupling PartnerBond FormedTypical Catalyst/Ligand
Buchwald-Hartwig AminationAmine, AmideC-NPd(OAc)₂ / Xantphos
Heck ReactionAlkeneC-C (alkenyl)Pd(OAc)₂ / PPh₃
Sonogashira CouplingTerminal AlkyneC-C (alkynyl)PdCl₂(PPh₃)₂ / CuI
Stille CouplingOrganotin ReagentC-CPd(PPh₃)₄

Cycloaddition Reactions of the Indole Ring System

Cycloaddition reactions are powerful transformations for constructing cyclic and polycyclic systems. wikipedia.org The indole nucleus can participate in cycloadditions, typically involving the electron-rich double bond (C2=C3) of the pyrrole ring, or sometimes using the four atoms of the pyrrole ring as a 4π electron component. researchgate.net

[2+2] Cycloaddition: The C2-C3 double bond of this compound can potentially act as a 2π component in [2+2] cycloadditions, particularly in photochemical reactions with alkenes to form four-membered rings. slideshare.netlibretexts.org Thermal [2+2] cycloadditions are also possible with specialized partners like ketenes.

[4+2] Cycloaddition (Diels-Alder Type): The indole ring is generally a poor diene for Diels-Alder reactions because participating in the reaction would disrupt the aromaticity of the pyrrole ring. However, under certain conditions, particularly with highly reactive dienophiles or through intramolecular pathways, the indole can act as the 4π component. More commonly, a vinyl-substituted indole might act as a diene. For this compound itself, this reactivity is expected to be limited. researchgate.net

[3+2] Dipolar Cycloaddition: The indole C2-C3 bond can also act as a dipolarophile and react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings fused to the indole core. uchicago.edu This provides a route to complex, nitrogen-rich polycyclic structures.

The specific outcome and feasibility of cycloaddition reactions with this compound would be highly dependent on the reaction partner, catalyst, and conditions employed. The substituents at C-2 and C-7 would sterically and electronically influence the approach of the reacting partner and the stability of any intermediates.

Radical Chemistry and Radical Cyclization Pathways

The bromine atom at the C7 position of the indole ring is a versatile handle for initiating radical reactions. Studies on related 7-bromo-indole systems have provided insight into potential radical cyclization pathways. For instance, research on N-alkenyl-7-bromo-substituted hexahydroindolinones has demonstrated that these substrates undergo efficient cyclization under radical conditions. acs.org The formation of a six-membered ring is a notable outcome, proceeding through either a direct 6-endo-trig ring closure or the rearrangement of an intermediate methylene-cyclopentyl radical formed via a 5-exo-trig cyclization. acs.org

In the context of synthesizing analogues of duocarmycin, the radical cyclization at the C7 position of ethyl indole-2-carboxylate derivatives has been explored. figshare.com These studies aimed to form a new pyrroloquinoline ring system. However, experiments revealed that the reactivity is highly dependent on the specific substrate and reaction conditions. While some derivatives underwent the desired cyclization, the 7-bromo analogue proved to be unreactive under a wide range of conditions, including the use of tributyltin hydride (Bu3SnH) and TEMPO in solvents like benzene, toluene, and xylene. figshare.com The 7-bromo compound was recovered unchanged, a result attributed to the competing reaction between the tributyltin radical and TEMPO. figshare.com

These findings suggest that while the C7-bromo substituent is a potential initiation site for radical cyclization, the success of such transformations is delicately balanced. The electronic nature of the indole nucleus and the specific reaction parameters play a crucial role in determining the reaction outcome.

Table 1: Radical Cyclization Attempts on 7-Bromo-indole Derivatives
SubstrateReaction ConditionsPrimary OutcomeReference
N-allyl-7-bromo-3a-methylhexahydroindolinoneRadical initiation (e.g., AIBN, Bu3SnH)Preferential 6-endo-trig cyclization product acs.org
Ethyl 4-(benzyloxy)-7-bromo-1-(prop-2-ynyl)-1H-indole-2-carboxylateBu3SnH, TEMPO, in benzene, toluene, or xyleneStarting material recovered unchanged figshare.com

C-H Functionalization Strategies for Indole Derivatives

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. For indole derivatives, this strategy allows for the selective introduction of new substituents at various positions on the heterocyclic core. The 7-bromo-indole scaffold has proven to be a viable substrate for such transformations.

Palladium-catalyzed C-H arylation is a prominent strategy. Studies have shown that free (NH) indoles bearing a directing group at the C3 position can undergo selective C4-arylation. rsc.org For example, 3-acetyl-7-bromo-1H-indole was successfully arylated at the C4 position with iodobenzene using a Pd(OAc)2 catalyst system. rsc.org This demonstrates that the C7-bromo substituent is well-tolerated and that C-H activation can be directed to the C4 position, which is often challenging to functionalize. Interestingly, under prolonged reaction times or higher temperatures, this C4-arylation can be followed by a domino 3,2-carbonyl migration, yielding a 2-acetyl-4-aryl-7-bromo-1H-indole. rsc.org

Rhodium(II) catalysts have also been employed for the enantioselective C-H functionalization of indoles. These reactions typically involve the reaction of a rhodium-carbene intermediate with the indole nucleus at the C3 position. mdpi.com The methodology is tolerant of a range of functional groups on the indole ring, including bromo substituents, allowing for the synthesis of chiral α-alkyl-α-indolylacetates in high yield and enantioselectivity. mdpi.com While this chemistry targets the C3 position, it highlights the compatibility of the 7-bromo-indole core with transition metal-catalyzed C-H activation manifolds.

Table 2: C-H Functionalization of 7-Bromo-indole Derivatives
Indole SubstrateReaction TypeCatalyst SystemPosition FunctionalizedProduct TypeReference
3-acetyl-7-bromo-1H-indoleC-H ArylationPd(OAc)2 / AgOAcC4C4-arylated indole rsc.org
3-acetyl-7-bromo-1H-indoleDomino C-H Arylation / Carbonyl MigrationPd(OAc)2 / AgOAc (prolonged time)C4 and C2C4-aryl, C2-acetyl indole rsc.org
Generic Bromo-indolesC-H FunctionalizationRh2(S-NTTL)4C3α-alkyl-α-indolylacetates mdpi.com

Ring Transformations and Skeletal Rearrangements

Beyond peripheral functionalization, the core structure of the indole ring can be manipulated through ring transformations and skeletal rearrangements. These advanced strategies allow for the conversion of the indole scaffold into other valuable heterocyclic systems.

The C2-C3 double bond of the indole ring is a key site of reactivity and can be targeted for cleavage under specific oxidative conditions. This bond cleavage opens up pathways for skeletal reconstruction and the synthesis of different heterocyclic frameworks.

One such strategy involves the oxidative recyclization of 1H-indoles. In a metal-free process, unprotected indoles can be treated with AIBN (azobisisobutyronitrile) in open air to achieve oxidative cleavage of the C2-C3 bond, leading to the formation of 2-indolylbenzoxazinones. acs.org The proposed mechanism involves the formation of an indolyl radical, which reacts with dioxygen to form a C3-hydroperoxide intermediate. This eventually leads to C2-C3 bond cleavage and recyclization with another indole molecule to construct the benzoxazinone skeleton. acs.org

Another innovative approach, termed "skeletal editing," utilizes the oxidative cleavage of the C2=C3 double bond as an entry point to other N-heterocycles. nih.gov For example, the Witkop-Winterfeldt oxidation of an indole can lead to an ortho-acyl aniline intermediate. This ring-opened species can then be diverted into different cyclization pathways. Treatment with specific reagents can lead to the formation of indazoles or benzimidazoles, effectively swapping a carbon atom of the original indole ring for a nitrogen atom and, in the case of benzimidazoles, rearranging the skeletal connectivity. nih.gov These methods, while not yet reported specifically on this compound, represent a general and powerful strategy for the profound diversification of the indole core.

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR and ¹³C NMR Spectral Analysis

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 7-bromo-2-ethyl-1H-indole, are not available in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No published studies utilizing 2D NMR techniques such as COSY, HSQC, or HMBC for the structural assignment of this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, has not been reported in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption frequencies for the functional groups present in this compound are not documented in the reviewed sources.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no evidence of a crystal structure for this compound having been determined through X-ray crystallography. Consequently, definitive solid-state structural parameters such as bond lengths, bond angles, and crystal packing information are unknown.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity and for the separation of this compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes. Their high resolution and sensitivity enable the accurate quantification of the compound and the identification of related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like many indole (B1671886) derivatives. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For substituted indoles, reversed-phase HPLC is frequently the method of choice.

Detailed Research Findings:

While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for structurally similar brominated indoles can be adapted for its analysis. For instance, the purity of various bromoindole derivatives has been successfully assessed using reversed-phase HPLC, often employing C18 columns. mdpi.comnih.govbeilstein-journals.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The use of gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is common for separating complex mixtures containing indole derivatives with a range of polarities.

The purity of compounds like 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile has been determined using both isocratic and gradient HPLC methods, demonstrating the versatility of this technique. mdpi.com In a typical setup, a UV detector is used to monitor the column effluent, as the indole ring system possesses a strong chromophore that absorbs UV light, generally around 220-280 nm. For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information for each separated component. nih.govbeilstein-journals.org

Illustrative HPLC Parameters for Analysis of "this compound":

The following table outlines a hypothetical, yet scientifically plausible, set of parameters for the HPLC analysis of "this compound," based on established methods for related compounds.

ParameterValue/Description
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 40% B to 95% B20-25 min: 95% B25-30 min: 95% B to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL

This is an interactive data table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For indole derivatives, derivatization might sometimes be necessary to increase volatility and thermal stability, for example, through silylation of the N-H group.

Detailed Research Findings:

The application of GC-MS in the analysis of indole compounds is well-documented for the identification of various metabolites and synthetic products. academicjournals.org The sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (often helium) transports the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound by comparing it to a spectral library.

While specific GC-MS studies on "this compound" are not prominent, the general methodology for analyzing similar heterocyclic compounds is applicable. ijpsr.com A typical analysis would involve a non-polar or medium-polarity capillary column. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with different boiling points.

Illustrative GC-MS Parameters for Analysis of "this compound":

The table below presents a potential set of parameters for the GC-MS analysis of "this compound".

ParameterValue/Description
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CFinal Hold: 5 min at 300 °C
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

This is an interactive data table. You can sort and filter the data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that provides a balance between accuracy and computational cost, making it suitable for studying indole (B1671886) derivatives. nih.govresearchgate.net Calculations for 7-bromo-2-ethyl-1H-indole would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results for geometry, electronic structure, and vibrational frequencies. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, DFT calculations would predict the optimized bond lengths, bond angles, and dihedral angles. The indole ring system is expected to be largely planar, a characteristic feature of this heterocyclic scaffold. mdpi.com The introduction of a bromine atom at the C7 position and an ethyl group at the C2 position would induce minor distortions in the ring's geometry and alter the electronic distribution. chemrxiv.org The bromine atom, being highly electronegative, would act as an electron-withdrawing group, influencing the charge density across the benzene portion of the indole core. The ethyl group, in contrast, is a weak electron-donating group.

A molecular electrostatic potential (MEP) map would visually represent the electronic distribution. For indole derivatives, the region around the nitrogen atom of the pyrrole ring typically shows a negative potential (red color), indicating a site susceptible to electrophilic attack, while the N-H group shows a positive potential (blue color), highlighting its hydrogen-bond donating capability. arxiv.orgresearchgate.net The bromine atom would also exhibit a region of negative potential.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also generally distributed across the π-system. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net Based on studies of similar indole derivatives, the HOMO-LUMO gap for this compound can be predicted, allowing for the calculation of various global reactivity descriptors. arxiv.orgaip.org

ParameterDefinitionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to ionization potential and electron-donating ability. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity and electron-accepting ability. researchgate.net
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is chemical potential)A quantitative measure of the energy stabilization when a molecule accepts additional electronic charge.

Computational methods can predict the electro-optical properties of molecules, including their nonlinear optical (NLO) responses. NLO materials are important for applications in telecommunications and photonics. arxiv.orgresearchgate.net Organic molecules with π-conjugated systems, like indole derivatives, are promising candidates for NLO materials due to their potential for significant intramolecular charge transfer upon excitation. researchgate.net

Theoretical calculations can determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for β is a key indicator of NLO activity. nih.govrsc.org Studies on Indole-7-carboxyldehyde have shown that substitution on the benzene ring of the indole nucleus can lead to good NLO behavior, suggesting that this compound may also possess interesting NLO properties. arxiv.orgresearchgate.net

PropertySymbolSignificance
Dipole MomentμMeasures the polarity of the molecule. A large change in dipole moment between the ground and excited states is favorable for NLO activity.
Linear PolarizabilityαDescribes the linear response of the electron cloud to an external electric field. researchgate.net
First-Order HyperpolarizabilityβThe primary measure of second-order NLO activity. High values indicate a strong NLO response. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine a static, minimum-energy state, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent or a protein's active site. mdpi.com

For this compound, an MD simulation would be particularly useful for analyzing the rotational freedom of the C2-ethyl group and its preferred orientations. When studying the interaction of the molecule with a biological target, MD simulations are performed on the ligand-protein complex obtained from molecular docking. nih.gov These simulations can confirm the stability of the binding pose and reveal key intermolecular interactions. researchgate.netscu.edu.au Important metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium. semanticscholar.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the ligand's movement within the binding site. semanticscholar.org

Studies on other substituted indoles, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, have successfully used 100-nanosecond MD simulations to confirm the dynamic stability of the ligand within its target's binding pocket. nih.gov

Molecular Docking Studies to Investigate Potential Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a specific biological target. nih.gov

For this compound, docking studies could be performed against a variety of potential protein targets. Given that other brominated indoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2 are plausible targets. researchgate.netscu.edu.ausemanticscholar.orgmdpi.com The docking process involves placing the ligand into the active site of the protein and scoring the different poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

A hypothetical docking of this compound into the active site of a COX enzyme would likely reveal key interactions. The indole ring could form π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp). The N-H group is a potential hydrogen bond donor to nearby polar residues. The C7-bromo atom might form halogen bonds or hydrophobic interactions, while the C2-ethyl group would likely occupy a hydrophobic pocket.

Hypothetical Docking Results of this compound with a Protein Target (e.g., COX-2)
Binding Energy (kcal/mol)Interacting ResiduesType of InteractionPredicted Significance
~ -8.0 to -10.0Tyr355, Trp387π-π Stacking/HydrophobicCore interaction anchoring the indole scaffold.
Arg120, Ser530Hydrogen Bond (with indole N-H)Provides specificity and directional bonding.
Val523, Leu352Hydrophobic Interaction (with C2-ethyl group)Contributes to binding affinity by occupying a hydrophobic pocket.
Phe518, Leu384Halogen Bond / Hydrophobic (with C7-bromo atom)Enhances binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies Supported by Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. Computational models are invaluable for developing and rationalizing SAR. nih.govnih.gov By comparing the calculated properties and docking results of a series of related compounds, researchers can build predictive models. acs.org

For this compound, a computational SAR study would investigate the importance of each substituent.

The C7-Bromo Group: The position and nature of the halogen are critical. Docking studies of analogs with fluorine, chlorine, or no halogen at the C7 position could quantify the contribution of the bromine atom to binding affinity. Its size and potential for halogen bonding might be crucial for fitting into a specific sub-pocket of the receptor. acs.org

The C2-Ethyl Group: The size and hydrophobicity of the alkyl group at the C2 position can be explored by computationally modeling analogs with methyl, propyl, or isopropyl groups. These models would predict how well different alkyl chains fit into the target's hydrophobic pocket.

The Indole Scaffold: The core indole ring is essential for activity in many drug classes. rsc.org Its role in forming key π-stacking and hydrogen bonding interactions would be confirmed by showing that analogs lacking this scaffold have significantly lower predicted binding affinities.

By combining these computational predictions, a comprehensive SAR model can be developed, guiding the synthesis of new derivatives with potentially improved potency and selectivity. nih.gov

Elucidation of Reaction Mechanisms of this compound through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds like this compound. Through the use of theoretical models and computational software, chemists can investigate reaction pathways, transition states, and the electronic and steric effects of substituents, providing insights that are often difficult to obtain through experimental means alone. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the public domain, the principles and methodologies can be understood from studies on closely related substituted indoles. These investigations provide a framework for predicting and understanding the reactivity of this specific compound.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. This allows for the identification of the most probable reaction pathways by calculating the activation energies of transition states and the energies of intermediates. For a molecule like this compound, computational approaches can be applied to understand a variety of reactions, including electrophilic substitution, transition-metal-catalyzed cross-coupling reactions, and N-H functionalization.

Key Areas of Computational Investigation:

Electrophilic Aromatic Substitution: Computational models can predict the regioselectivity of electrophilic attack on the this compound nucleus. By calculating the electron density at various positions on the indole ring, it is possible to determine the most nucleophilic sites. The presence of the electron-withdrawing bromine atom at the 7-position and the electron-donating ethyl group at the 2-position will influence the electron distribution. DFT calculations can quantify these effects and predict the most likely sites for substitution (e.g., C3, C4, C5, or C6 positions) by modeling the stability of the corresponding sigma complexes (Wheland intermediates).

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Computational studies on analogous bromoarenes have provided detailed mechanistic insights into these reactions. The catalytic cycle typically involves oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. DFT calculations can model each of these steps, providing the geometries and energies of all intermediates and transition states. This allows for a detailed understanding of the reaction kinetics and the role of the catalyst, ligands, and solvent.

N-H Functionalization: The reactivity of the N-H bond in the indole ring can also be investigated computationally. Theoretical models can elucidate the mechanism of N-alkylation, N-arylation, or N-acylation reactions by calculating the acidity of the N-H proton and the energy barriers for the substitution reactions.

Illustrative Data from a Hypothetical DFT Study:

To illustrate the type of data that can be generated from a computational study, the following tables present hypothetical findings for a Suzuki coupling reaction of this compound with phenylboronic acid, catalyzed by a palladium complex. These tables are for illustrative purposes only and are not based on published experimental or computational data for this specific compound.

Table 1: Calculated Relative Energies for the Catalytic Cycle of a Hypothetical Suzuki Coupling Reaction

StepSpeciesRelative Energy (kcal/mol)
1Oxidative Addition (TS)+15.2
2Oxidative Addition Product-5.8
3Transmetalation (TS)+12.5
4Transmetalation Product-10.3
5Reductive Elimination (TS)+20.1
6Reductive Elimination Product-25.7

TS: Transition State. Energies are relative to the separated reactants.

Table 2: Key Geometric Parameters of a Hypothetical Reductive Elimination Transition State
ParameterValue
Pd-C(indole) bond length2.15 Å
Pd-C(phenyl) bond length2.18 Å
C(indole)-C(phenyl) forming bond length2.50 Å
N-Pd-C(phenyl) angle85.0°

These hypothetical data tables demonstrate how computational chemistry can provide quantitative insights into reaction mechanisms, including the identification of the rate-determining step (in this case, reductive elimination) and the detailed geometry of the transition states. Such studies are invaluable for optimizing reaction conditions and designing more efficient catalysts for the synthesis of derivatives of this compound.

Applications in Advanced Materials Science Research

Indole (B1671886) Derivatives in Organic Electronic Materials

The intrinsic π-conjugated system and electron-rich nature of the indole nucleus make it an excellent building block for organic electronic materials. Indole derivatives possess proficient electron-donating characteristics and a planar geometry that facilitates charge transport. These properties are fundamental to their use in a variety of organic electronic devices.

Indole-based compounds have gained importance in the development of materials for Organic Light-Emitting Diodes (OLEDs) semanticscholar.org. They are utilized in various components of OLEDs, including as emitters and host materials. The high thermal stability and charge-transporting capabilities of indole derivatives contribute to the efficiency and longevity of these devices. For instance, indole-substituted tetraphenylethylenes have been synthesized and investigated as blue emitters, demonstrating aggregation-induced emission (AIE) features that are highly desirable for solid-state lighting applications nih.gov. Carbazole, a fused indole-related structure, is particularly prevalent in OLED research due to its high triplet energy and good hole-transport properties, making it suitable for hosting phosphorescent emitters researchgate.net.

Key Research Findings in Indole-Based OLEDs:

Compound Type Application Key Performance Metric Reference
Indole-substituted Tetraphenylethylenes Greenish-Blue Emitters Aggregation-Induced Emission nih.gov
Carbazole Derivatives Host Materials for PhOLEDs High Triplet Energy (~3.0 eV) researchgate.net
Benzothiazole-Indole Hybrids Emitter/Host Materials Potential for OLEDs semanticscholar.org

In the realm of Organic Photovoltaics (OPVs), indole derivatives are explored as electron-donor materials in the active layer of solar cells. The ability to absorb light and efficiently transfer charge is paramount for high-performance OPVs. The planar structure of fused indole systems is advantageous as it promotes a more prominent intramolecular charge transfer (ICT) in donor-acceptor type molecules, which is crucial for efficient charge separation rsc.orgresearchgate.net. Indolocarbazoles, for example, have been incorporated into nonfullerene acceptors, a key component in modern high-efficiency organic solar cells researchgate.net. The tunability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the indole scaffold allows for the optimization of device performance rsc.orgresearchgate.net.

Development of Conductive Polymers and Functional Materials

Polyindoles and their derivatives represent a class of conductive polymers with tunable properties such as electrical conductivity, photoluminescence, and redox activity researchgate.net. These materials are synthesized typically through oxidative or electrochemical polymerization. The resulting polymers have found applications in electrochromic devices, sensors, and as anticorrosion coatings. While the conductivity of polyindole is generally lower than that of other common conducting polymers, the development of composites and copolymers has expanded its utility researchgate.net. The functionalization of the indole ring, for instance at the 2,7-positions in carbazole-based polymers, allows for the creation of materials with tailored electronic properties and improved solubility, facilitating their processing and integration into devices researchgate.net.

Properties of Functional Indole-Based Polymers:

Polymer Type Key Property Potential Application Reference
Poly(N-octyl-2,7-carbazolediyl) Reversible Oxidation Conductive Films researchgate.net
Carbazole-Adamantane Copolymers High Thermal Stability Stable Electronic Materials researchgate.net
Polyindole Composites Enhanced Conductivity Sensors, Supercapacitors researchgate.net

Indole as a Scaffold in Dye-Sensitized Solar Cells

Indole and its fused heterocyclic derivatives are extensively used as core components in metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs) rsc.orgresearchgate.net. In the typical donor-π bridge-acceptor (D-π-A) structure of a DSSC dye, the indole moiety most often serves as the electron donor. Its electron-rich nature facilitates the injection of electrons into the semiconductor's conduction band upon photoexcitation.

Performance of Indole-Based Dyes in DSSCs:

Dye Structure Role of Indole Power Conversion Efficiency (PCE) Reference
D-D-A Type (DBA-4) Co-sensitizer Donor 10.12% researchgate.net
A-π-D-A Type Donor >10% (with co-sensitizer) researchgate.net
Fused Indole Heterocycles Donor / π-spacer Varies with structure rsc.orgresearchgate.net

Contribution to Natural Products Chemistry and Biosynthesis Research

7-Bromo-2-ethyl-1H-indole as a Synthetic Intermediate or Building Block for Natural Products

Bromoindoles are crucial intermediates in the total synthesis of numerous complex natural products, especially marine alkaloids. nih.govnih.gov While direct literature citing this compound as a synthetic precursor is not abundant, the established reactivity of the bromoindole core makes its potential as a versatile building block evident. The bromine atom at the C7 position can be strategically utilized for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce further complexity and build the carbon skeleton of target natural products. researchgate.net

The ethyl group at the C2 position provides an additional point for functionalization or can be a key structural feature of the target molecule. Many marine indole (B1671886) alkaloids feature substitution at the C2 position. The synthesis of various bromoindole alkaloids, such as those isolated from the red alga Laurencia brongniartii, often involves the use of brominated indole precursors. nih.govscienceopen.com For instance, N-carbomethoxy-2,3,6-tribromoindole has been used in the synthesis of certain natural products. nih.gov Similarly, 7-bromoindole (B1273607) derivatives serve as key starting materials for the synthesis of compounds like meridianins, which are marine-derived indole alkaloids. nih.gov

The following table illustrates the role of various bromoindole precursors in the synthesis of different classes of natural products, highlighting the potential synthetic utility of this compound by analogy.

Bromoindole PrecursorNatural Product Class/ExampleSynthetic Transformation
6-Bromoindole derivativesTopsentins, HamacanthinsCondensation and cyclization reactions
7-Bromoindolylboronic acidMeridianinsSuzuki cross-coupling
N-carbomethoxy-2,3,5-tribromoindoleBromoindole alkaloids from Laurencia brongniartiiFurther functionalization and cyclization
7-BromotryptophanAryl-substituted tryptophansPalladium-catalyzed cross-coupling

Given the synthetic versatility of bromoindoles, this compound represents a promising, though perhaps currently underutilized, starting material for the construction of novel analogs of known natural products or for the total synthesis of newly discovered indole alkaloids.

Investigation of Biosynthetic Pathways Involving Bromoindole Alkaloids

The biosynthesis of halogenated natural products, including bromoindole alkaloids, is a fascinating area of research. researchgate.net The incorporation of bromine into an indole ring is not a spontaneous process but is catalyzed by specific enzymes known as halogenases. nih.govresearchgate.net These enzymes, particularly flavin-dependent halogenases, are capable of regioselectively halogenating tryptophan and its derivatives. scite.ai For example, the enzymes Trp 5-halogenase (PyrH), Trp 6-halogenase (Thal), and Trp 7-halogenase (RebH) can selectively brominate L-tryptophan at the 5, 6, or 7-position of the indole ring, respectively. scite.ai

The biosynthesis of a compound like this compound in a natural system would likely involve a similar enzymatic process. A putative biosynthetic pathway could begin with the halogenation of a tryptophan precursor at the 7-position by a RebH-like enzyme. Subsequent enzymatic modifications, such as decarboxylation and the installation of the ethyl group at the C2 position, would lead to the final product. The enzymes responsible for the formation of the ethyl group are less commonly characterized but could involve pathways analogous to the biosynthesis of other 2-alkylated indole derivatives.

The study of these biosynthetic pathways is not only of fundamental scientific interest but also opens up possibilities for the engineered biosynthesis of novel "unnatural" natural products. By understanding and harnessing the enzymatic machinery, it may be possible to produce specific bromoindole alkaloids in microbial hosts, providing a more sustainable and scalable source of these often rare and complex molecules.

Chemoenzymatic Synthesis and Biocatalysis in the Derivatization of Natural Products

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic synthesis. nih.gov This approach is particularly valuable for the synthesis and derivatization of complex molecules like natural products. nih.gov In the context of this compound, chemoenzymatic strategies could be employed for both its synthesis and its subsequent modification.

Biocatalytic C-H halogenation using halogenase enzymes offers an environmentally benign alternative to traditional chemical halogenation methods. nih.gov An engineered RebH variant, for example, has been shown to effectively brominate a variety of indole derivatives. frontiersin.org Such an enzyme could potentially be used to produce 7-bromoindoles from readily available starting materials under mild, aqueous conditions.

Once formed, this compound can serve as a substrate for other biocatalytic transformations. A variety of enzymes, including oxidases, reductases, and transferases, can be used to further functionalize the indole ring or its substituents with high regio- and stereoselectivity. nih.gov For instance, enzymes could be used to introduce hydroxyl groups, glycosyl moieties, or other functionalities that are difficult to install using conventional chemical methods. The following table summarizes some enzymatic transformations that could be applied to bromoindole scaffolds.

Enzyme ClassReaction TypePotential Application on Bromoindoles
HalogenasesC-H BrominationSynthesis of the bromoindole core
Oxygenases (e.g., P450s)HydroxylationIntroduction of hydroxyl groups at specific positions
GlycosyltransferasesGlycosylationAttachment of sugar moieties to increase solubility and alter bioactivity
Reductases/OxidasesRedox transformationsModification of substituents

The combination of enzymatic halogenation to create the bromoindole core, followed by further biocatalytic or chemical modifications, represents a powerful strategy for generating libraries of novel indole alkaloids for drug discovery and other applications.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-2-ethyl-1H-indole, and how can reaction conditions influence yield?

The synthesis of this compound derivatives typically involves halogenation and alkylation steps. For example, and describe CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents to introduce triazole moieties to bromoindole scaffolds. Key factors affecting yield include:

  • Catalyst loading : Excess CuI (1.0 g in ) improves reaction efficiency but may complicate purification.
  • Solvent choice : PEG-400 enhances solubility and reduces side reactions compared to pure DMF .
  • Purification methods : Flash column chromatography with 70:30 ethyl acetate/hexane achieves >95% purity (Rf = 0.30, TLC) .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structure of this compound derivatives?

Structural validation relies on:

  • ¹H/¹³C NMR : Signals for ethyl groups (e.g., δ 4.62 ppm for –CH₂– in ) and bromine-induced deshielding of adjacent protons.
  • HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺ in ) confirm molecular formula accuracy.
  • 19F NMR : Used for fluorinated analogs (δ -114.65 ppm in ) .

Q. What biological activities are commonly associated with this compound derivatives?

These compounds are explored for:

  • Antioxidant properties : Indole-triazole hybrids () show potential in ischemia treatment.
  • Anticancer activity : Analogous bromoindoles (e.g., 5-bromo-7-methyl derivatives in ) inhibit tumor cell proliferation via kinase modulation .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in this compound synthesis?

(50% yield) and (25% yield) highlight yield discrepancies due to:

  • Substrate steric effects : Bulkier substituents (e.g., 4-fluorophenyl in ) reduce reaction efficiency.
  • Workup protocols : Precipitation in water () vs. solvent extraction () impacts recovery.
    Methodological solutions :
  • Use microwave-assisted synthesis to accelerate CuAAC reactions.
  • Optimize solvent ratios (e.g., PEG-400:DMF at 2:1) to balance reactivity and solubility .

Q. How do contradictory biological activity data for this compound derivatives arise, and how can they be resolved?

Discrepancies often stem from:

  • Structural variations : Minor substituent changes (e.g., fluorine vs. methoxy groups in vs. 2) alter target binding.
  • Assay conditions : Varying cell lines or concentrations (e.g., IC50 values in anticancer studies).
    Resolution strategies :
  • Conduct structure-activity relationship (SAR) studies with uniform assay protocols.
  • Validate mechanisms using knockout cell models or isotopic labeling .

Q. What strategies enable selective functionalization of the indole ring in this compound?

  • Nucleophilic substitution : Bromine at C7 is reactive toward Suzuki-Miyaura couplings ().
  • Electrophilic substitution : Ethyl groups at C2 direct further substitutions to C3/C5 positions (e.g., iodination in ).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH during derivatization .

Q. How can purity and stability of this compound be assessed under storage conditions?

  • HPLC : Monitor degradation products (e.g., dehalogenation) with C18 columns and UV detection.
  • Stability studies : Store at RT in amber vials () to prevent photodegradation.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 150°C .

Q. What computational tools predict the reactivity of this compound in drug design?

  • DFT calculations : Model electrophilic Fukui indices to identify reactive sites.
  • Molecular docking : Screen against targets like COX-2 or EGFR using PubChem CID 21950069 () .

Q. How do steric and electronic effects of the ethyl group influence the compound’s physicochemical properties?

  • LogP : The ethyl group increases hydrophobicity (predicted LogP = 3.2 via ChemDraw).
  • Solubility : Use co-solvents like DMSO () for in vitro assays.
  • Crystallinity : Ethyl groups reduce melting points compared to methyl analogs .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

  • Standardize protocols : Detailed reaction timelines (e.g., 12-hour stirring in ).
  • Batch consistency : Use high-purity starting materials (e.g., >98% 3-(2-azidoethyl)-5-bromo-1H-indole).
  • Interlab validation : Share NMR/HRMS data via platforms like CCDC .

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